molecular formula C8H10N2 B034313 1-Pent-4-ynylimidazole CAS No. 110528-65-9

1-Pent-4-ynylimidazole

Cat. No. B034313
CAS RN: 110528-65-9
M. Wt: 134.18 g/mol
InChI Key: UVETWMSLYHVMAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pent-4-ynylimidazole is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is an imidazole derivative that contains a pent-4-ynyl group, which makes it a versatile molecule for various functionalizations.

Scientific Research Applications

1-Pent-4-ynylimidazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been explored as a potential inhibitor of enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in various diseases.
In materials science, 1-Pent-4-ynylimidazole has been used as a building block for the synthesis of various functional materials, such as metal-organic frameworks and coordination polymers. These materials have potential applications in gas storage, separation, and catalysis.

Mechanism of Action

The mechanism of action of 1-Pent-4-ynylimidazole is not fully understood, but it is believed to involve the interaction of the pent-4-ynyl group with the target molecule. This interaction may result in the inhibition of enzyme activity or the disruption of cellular processes, leading to the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that 1-Pent-4-ynylimidazole exhibits various biochemical and physiological effects, depending on the target molecule and the concentration used. For example, it has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and modulate the activity of enzymes involved in neurotransmitter metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Pent-4-ynylimidazole in lab experiments is its versatility as a building block for various functional materials. It also exhibits potent biological activities, making it a valuable tool for studying enzyme inhibition and cellular processes. However, the limitations of using this compound include its potential toxicity at high concentrations and the need for specialized equipment for its synthesis and handling.

Future Directions

There are several future directions for the research on 1-Pent-4-ynylimidazole. One area of interest is the development of new synthetic methods for this compound and its derivatives, which could lead to the discovery of novel functional materials and bioactive compounds. Another direction is the exploration of its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the study of its mechanism of action and its interaction with target molecules could provide insights into the development of new drugs and therapies.

properties

CAS RN

110528-65-9

Product Name

1-Pent-4-ynylimidazole

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

1-pent-4-ynylimidazole

InChI

InChI=1S/C8H10N2/c1-2-3-4-6-10-7-5-9-8-10/h1,5,7-8H,3-4,6H2

InChI Key

UVETWMSLYHVMAQ-UHFFFAOYSA-N

SMILES

C#CCCCN1C=CN=C1

Canonical SMILES

C#CCCCN1C=CN=C1

synonyms

1H-Imidazole,1-(4-pentynyl)-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of pent-4-ynyl methanesulfonate (1.06 g), imidazole (534 mg) and K2CO3 (3.66 g) in 2-butanone (11 mL) was heated to reflux overnight. Work-up (DCM, H2O), drying (Na2SO4) and concentration gave 1-(pent-4-ynyl)-1H-imidazole (472 mg).
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1.06 g
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534 mg
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3.66 g
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11 mL
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